Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O3 and a molecular weight of 284.39 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, an amino group, and an ethoxy group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: The tert-butyl, amino, and ethoxy groups are introduced through a series of substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Contains an oxo group instead of an amino group.
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate: Similar structure but with a different spirocyclic core.
Uniqueness
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it valuable for specific research applications and chemical synthesis .
Properties
Molecular Formula |
C15H28N2O3 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 1-amino-3-ethoxy-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-5-19-12-9-11(16)15(12)7-6-8-17(10-15)13(18)20-14(2,3)4/h11-12H,5-10,16H2,1-4H3 |
InChI Key |
GCAMGINWCAWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCCN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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